Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
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Overview
Description
Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol is a complex organic compound with a unique structure that includes a fluoro-substituted phenoxy group and a trimethylsilylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol typically involves multiple steps, starting with the preparation of the fluoro-substituted phenoxy intermediate. This intermediate is then reacted with a decanol derivative under specific conditions to introduce the trimethylsilylethynyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoro and trimethylsilylethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as hydroxyl or amino groups.
Scientific Research Applications
Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and trimethylsilylethynyl groups may play a role in modulating the compound’s reactivity and binding affinity to these targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;10-[2-chloro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
- Acetic acid;10-[2-bromo-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
- Acetic acid;10-[2-iodo-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
Uniqueness
The presence of the fluoro group in acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro, bromo, and iodo counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
820241-91-6 |
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Molecular Formula |
C23H37FO4Si |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol |
InChI |
InChI=1S/C21H33FO2Si.C2H4O2/c1-25(2,3)17-14-19-12-13-21(20(22)18-19)24-16-11-9-7-5-4-6-8-10-15-23;1-2(3)4/h12-13,18,23H,4-11,15-16H2,1-3H3;1H3,(H,3,4) |
InChI Key |
DGBHQPBXSONJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[Si](C)(C)C#CC1=CC(=C(C=C1)OCCCCCCCCCCO)F |
Origin of Product |
United States |
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